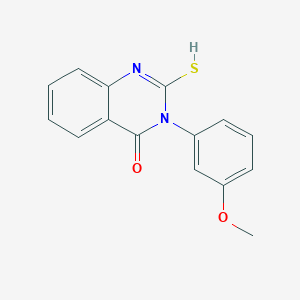
6-(dimethoxymethyl)-2-sulfanyl-1H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “6-(dimethoxymethyl)-2-sulfanyl-1H-pyrimidin-4-one” is known as amphetamine. Amphetamine is a powerful central nervous system stimulant and sympathomimetic. It has multiple mechanisms of action, including blocking the uptake of adrenergics and dopamine, stimulating the release of monoamines, and inhibiting monoamine oxidase. Amphetamine is also known for its use as a drug of abuse and a psychotomimetic.
準備方法
Synthetic Routes and Reaction Conditions
Amphetamine can be synthesized through various methods. One common method involves the reduction of phenyl-2-nitropropene using a reducing agent such as lithium aluminum hydride or hydrogen in the presence of a catalyst like palladium on carbon. Another method involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of amphetamine typically involves the catalytic hydrogenation of phenyl-2-nitropropene or the reductive amination of phenylacetone. These methods are chosen for their efficiency and scalability, allowing for the large-scale production of amphetamine for medical and research purposes.
化学反応の分析
Types of Reactions
Amphetamine undergoes various chemical reactions, including:
Oxidation: Amphetamine can be oxidized to form benzyl methyl ketone and other by-products.
Reduction: The nitro group in phenyl-2-nitropropene can be reduced to form amphetamine.
Substitution: Amphetamine can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen with a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl halides.
Major Products Formed
Oxidation: Benzyl methyl ketone and other oxidized derivatives.
Reduction: Amphetamine from phenyl-2-nitropropene.
Substitution: Various substituted amphetamine derivatives.
科学的研究の応用
Amphetamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of central nervous system stimulants.
Biology: Studied for its effects on neurotransmitter release and uptake.
Medicine: Used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Industry: Used in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry.
作用機序
Amphetamine exerts its effects by increasing the release of monoamines such as dopamine, norepinephrine, and serotonin from their storage sites in nerve terminals. It also inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft. Amphetamine’s molecular targets include the dopamine transporter, norepinephrine transporter, and serotonin transporter. It also inhibits monoamine oxidase, an enzyme responsible for the breakdown of monoamines.
類似化合物との比較
Amphetamine is similar to other central nervous system stimulants such as methamphetamine, methylphenidate, and cocaine. it is unique in its combination of effects on neurotransmitter release, reuptake inhibition, and monoamine oxidase inhibition. Methamphetamine, for example, has a similar mechanism of action but is more potent and has a higher potential for abuse. Methylphenidate primarily inhibits the reuptake of dopamine and norepinephrine, while cocaine inhibits the reuptake of dopamine, norepinephrine, and serotonin but does not stimulate their release.
List of Similar Compounds
- Methamphetamine
- Methylphenidate
- Cocaine
- Ephedrine
- Pseudoephedrine
特性
IUPAC Name |
6-(dimethoxymethyl)-2-sulfanyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-11-6(12-2)4-3-5(10)9-7(13)8-4/h3,6H,1-2H3,(H2,8,9,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDSDTFFQWATLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=O)N=C(N1)S)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC(=O)N=C(N1)S)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-methylbutanoic acid](/img/structure/B7766044.png)
![10-[(5-Chloronaphthalen-1-yl)sulfonylamino]decylazanium;chloride](/img/structure/B7766045.png)


![4-methoxy-2-methylsulfanyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7766082.png)

